4-acetyl-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound “4-acetyl-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a benzothiazole group, and a fluoro group. Each of these groups can confer different properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and benzothiazole groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds. The fluoro group contains a fluorine atom, which is highly electronegative and would pull electron density towards itself .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzamide and benzothiazole groups might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The fluoro group is generally quite stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Fluorescence and Chemical Sensing
A significant application area for benzothiazole derivatives is in fluorescence and chemical sensing. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared, showcasing highly selective fluorescence enhancement properties in response to Hg2+ ions. This transformation from a weakly fluorescent thioamide derivative into a highly fluorescent amide analogue highlights its potential as a chemodosimeter for mercury detection in environmental and biological samples (Song et al., 2006). Similarly, benzimidazole and benzothiazole conjugated Schiff bases have been designed as fluorescent sensors for Al3+ and Zn2+, demonstrating the capacity of benzothiazole derivatives for selective metal ion detection (Suman et al., 2019).
Anticancer Research
Benzothiazole derivatives have also been explored for their anticancer properties. A study on benzothiazole acylhydrazones revealed their potential as anticancer agents, with various substitutions on the benzothiazole scaffold modulating antitumor activity. This research underscores the importance of structural modification on the biological activity of benzothiazole derivatives, suggesting avenues for the design of new anticancer drugs (Osmaniye et al., 2018).
Antibacterial and Antimicrobial Studies
Another area of application is in the development of antibacterial and antimicrobial agents. Novel benzothiazole derivatives have been synthesized and screened for antimicrobial activity, revealing the therapeutic potential of these compounds against a variety of microbial strains. This suggests that benzothiazole derivatives could serve as a basis for the development of new antimicrobial drugs to combat resistant strains (Patel et al., 2009).
Future Directions
The future research directions for this compound would depend on its intended use and observed properties. If it shows promise as a drug, for example, it might be studied in more detail to understand its mechanism of action, optimize its structure for better activity, and test its safety and efficacy in biological models .
Mechanism of Action
- Prostaglandins are lipid compounds derived from arachidonic acid , which originates from cell membrane phospholipids through the action of phospholipase A2 .
- By suppressing COX activity, this compound reduces the production of inflammatory mediators, including PGE2, which contributes to inflammation and pain .
- The affected pathways include the arachidonic acid pathway . Inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-acetyl-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-3-21-16-14(19)5-4-6-15(16)24-18(21)20-17(23)13-9-7-12(8-10-13)11(2)22/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEHWFOKXWCDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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